5-(Bromomethyl)-2-cyclopropylpyrimidine
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Overview
Description
Compounds like “5-(Bromomethyl)-2-cyclopropylpyrimidine” belong to a class of organic compounds known as halomethylated compounds. These are characterized by a halogen atom linked to a methyl group, which is then attached to another carbon atom .
Synthesis Analysis
The synthesis of halomethylated compounds often involves the use of halogenating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Halomethylated compounds can undergo various chemical reactions, including substitution reactions, elimination reactions, and coupling reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These may include melting point determination, solubility testing, and spectroscopic analyses .Scientific Research Applications
Synthesis of Antiviral Compounds
The precursor 5-(Bromomethyl)-2-cyclopropylpyrimidine is instrumental in synthesizing various antiviral compounds, including 5-substituted-2,4-diaminopyrimidines. These derivatives have shown pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations. This discovery is significant in the ongoing search for more effective antiviral therapies, particularly against retroviruses (Hocková et al., 2003).
Rosuvastatin Synthesis
In pharmaceutical synthesis, particularly for statins like rosuvastatin, the compound serves as a key intermediate. An efficient synthetic approach has been reported, highlighting its role in preparing rosuvastatin, a widely used lipid-lowering medication. This methodology emphasizes the compound's utility in streamlining the production process of therapeutically important drugs (Šterk et al., 2012).
Metal-Complexing Molecular Rods
The compound is also pivotal in creating metal-complexing molecular rods, offering a pathway to synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These structures are crucial for developing molecular electronics and photonics, showcasing the compound's versatility beyond pharmaceutical applications (Schwab et al., 2002).
C-C Coupling and Nucleophilic Aromatic Substitution
Research has demonstrated the compound's role in facilitating C-C coupling and nucleophilic aromatic substitution reactions. This chemical versatility is crucial in synthesizing arylylated pyrimidines, which are important for developing new materials and active pharmaceutical ingredients (Verbitskiy et al., 2013).
Antimicrobial and Antifungal Applications
Finally, derivatives of 5-(Bromomethyl)-2-cyclopropylpyrimidine have been investigated for their antimicrobial and antifungal properties. This research contributes to the ongoing search for new, more effective treatments against a variety of pathogenic microorganisms, underscoring the compound's potential in developing new antimicrobial agents (Lanjewar et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-2-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIVOXHMYZHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-cyclopropylpyrimidine | |
CAS RN |
1823028-59-6 |
Source
|
Record name | 5-(bromomethyl)-2-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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